molecular formula C21H24N4O4 B2699910 N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005297-34-6

N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2699910
CAS No.: 1005297-34-6
M. Wt: 396.447
InChI Key: HBXPXJTXANNOQI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic molecules, characterized by a fused bicyclic core comprising pyridine and pyrimidine rings. The structure features a 6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-3-yl moiety linked via an acetamide group to a 3,5-dimethylphenyl substituent. The acetamide bridge enhances hydrogen-bonding capacity, a critical factor in molecular recognition processes.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-6-14-10-22-19-17(18(14)29-5)20(27)25(21(28)24(19)4)11-16(26)23-15-8-12(2)7-13(3)9-15/h7-10H,6,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXPXJTXANNOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to understand its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-pyrimidine core along with various substituents that may influence its biological activity. The molecular formula is C₁₈H₃₁N₃O₃, and it has a molecular weight of approximately 335.46 g/mol. Its structural attributes are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antibacterial and antifungal properties. It could inhibit the growth of various pathogenic microorganisms by disrupting their cellular processes.
  • Anticancer Properties : The compound's structural similarities to known anticancer agents suggest that it may induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives similar to this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs demonstrated significant antibacterial activity, suggesting a promising avenue for further exploration in drug development .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds possessing similar moieties have been reported to exhibit cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . These findings highlight the potential for this compound in chemotherapeutic applications.

Case Studies

Several case studies have documented the effects of related compounds on specific diseases:

  • Case Study on Antibacterial Activity : A series of derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The study found that certain substitutions enhanced activity significantly compared to standard antibiotics like norfloxacin .
  • Case Study on Anticancer Effects : In a comparative study involving various synthetic analogs, some derivatives exhibited higher potency against cancer cell lines than established treatments, indicating their potential as novel anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (μM)Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
AnticancerMCF-7 (Breast Cancer)27.3
AnticancerHCT-116 (Colon Cancer)6.2

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrido[2,3-d]pyrimidine core distinguishes it from analogs with alternative heterocyclic systems. Below is a comparative analysis with structurally related acetamide derivatives:

Compound (Source) Core Structure Key Substituents Functional Impact
Target Compound Pyrido[2,3-d]pyrimidine 3,5-Dimethylphenyl, 6-ethyl, 5-methoxy, 1-methyl Enhanced hydrophobicity, electron donation
Thieno-pyrido-pyrimidine Phenyl, methyl, acetyl Sulfur inclusion alters electronic density
Dihydropyrimidin-thio 2,3-Dichlorophenyl, thioether Chlorine increases electronegativity
Benzothiazole Indolinone, thioacetamide Sulfur-rich core enhances bioactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy and methyl groups contrast with electron-withdrawing chlorine in ’s dichlorophenyl derivative, which may reduce metabolic stability but improve target binding .
Pharmacokinetic Considerations
  • Solubility: The target’s 3,5-dimethylphenyl group may reduce aqueous solubility compared to ’s amino-substituted analogs, which benefit from hydrogen-bonding amine groups .
  • Metabolic Stability : Ethyl and methyl groups in the target compound could enhance metabolic stability relative to ’s hydroxy-containing derivatives, which are prone to phase II metabolism .

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